molecular formula C12H10ClNO3 B13157096 Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate

Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate

Cat. No.: B13157096
M. Wt: 251.66 g/mol
InChI Key: HPJHKDAROSRKNH-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a chlorine atom at position 5, a phenyl group at position 3, and an ethyl ester at position 4. Isoxazole derivatives are renowned for their diverse pharmacological activities, including antibacterial, anti-convulsant, and anti-inflammatory properties .

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

ethyl 5-chloro-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)9-10(14-17-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

HPJHKDAROSRKNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation via 3-Phenyl-5-chloroisoxazole Intermediates and Lithiation

A classical and well-documented method involves first synthesizing 3-phenyl-5-chloroisoxazoles, followed by lithiation and carboxylation to install the carboxylate group at the 4-position.

  • Synthesis of 3-phenyl-5-chloroisoxazoles : These are prepared from isoxazol-5-ones or benzoylacetonitriles via chlorination methods described by Adembri and Tedeschi, or through a newer method involving chlorination agents such as phosphorus oxychloride or thionyl chloride under controlled conditions.

  • Lithiation and Carboxylation : Treatment of 3-phenyl-5-chloroisoxazoles with n-butyllithium at low temperature generates a lithiated intermediate at the 4-position, which upon reaction with carbon dioxide yields the corresponding 4-carboxylic acid. This acid is then converted to the ethyl ester by esterification or reaction with diazomethane.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Lithiation and Carboxylation n-Butyllithium, CO2, diazomethane Regioselective, well-established Requires low temperature control ~70-80
Chlorination/Formylation POCl3, DMF, sulfuryl chloride or SOCl2 Versatile acid chloride intermediate Multi-step, harsh reagents Moderate to high
Metal-Free Cycloaddition Ethoxycarbonyl formonitrile oxide, microwave Environmentally friendly, high yield May require specialized equipment Quantitative
Coupling with DCC/DMAP DCC, DMAP, aromatic amines Mild conditions, diverse substituents Limited to coupling scope Moderate to high

Research Findings and Notes

  • The lithiation/carboxylation method is favored for its ability to access carboxylic acids that are otherwise difficult to obtain by ester hydrolysis, such as those with acid-labile substituents.

  • Chlorination with phosphorus oxychloride in the presence of DMF is an effective way to introduce the 5-chloro substituent and form the aldehyde intermediate, which can be further manipulated to the ester.

  • Metal-free synthetic routes are gaining attention for their sustainability and efficiency, providing high yields under mild conditions without the need for transition metals.

  • The choice of method depends on the available starting materials, desired substituent patterns, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects at Position 5

Modifications at position 5 significantly influence electronic, steric, and pharmacokinetic properties:

Compound Name Position 5 Substituent Key Properties Biological Implications
Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate Chloro Electron-withdrawing, moderate lipophilicity, enhances stability Potential for improved receptor interaction
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Methyl Electron-donating, lower polarity, increased lipophilicity May improve membrane permeability
Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate CF₃ Strong electron-withdrawing, high metabolic stability Enhanced resistance to enzymatic degradation
Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate Bromomethyl Bulky, reactive (susceptible to nucleophilic substitution) Useful as synthetic intermediate

Key Observations :

  • Chloro and CF₃ substituents improve stability but may reduce solubility due to increased hydrophobicity.
  • Methyl groups enhance lipophilicity, favoring passive diffusion across biological membranes.

Ester Group Modifications

The alkyl chain length of the ester group (position 4) impacts solubility and hydrolysis rates:

Compound Name Ester Group Solubility in Ethyl Acetate (Kinetic Data) Hydrolysis Rate
This compound Ethyl Moderate (see Table 7, ) Slower
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate Methyl Higher (shorter alkyl chain) Faster


Key Observations :

  • Methyl esters hydrolyze faster than ethyl esters, affecting prodrug design.
  • Ethyl esters balance solubility and metabolic stability for sustained activity.

Aromatic Ring Substitutions

Variations on the phenyl ring (position 3) alter electronic and steric profiles:

Compound Name Phenyl Substituent Electronic Effect Applications
This compound None (plain phenyl) Neutral Broad-spectrum activity
Methyl (E)-5-[[[4-(diethylamino)phenyl]imino]methyl]-3-phenylisoxazole-4-carboxylate 4-Diethylamino Electron-donating Potential for fluorescence or pH sensitivity
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate 2,3-Dichloro Electron-withdrawing Increased binding to hydrophobic targets

Key Observations :

  • Electron-donating groups (e.g., diethylamino) enhance solubility and π-π stacking.
  • Halogenated phenyl groups improve target affinity in hydrophobic binding pockets.

Structural Isomerism: Oxazole vs. Isoxazole

Replacing the isoxazole core with oxazole (shifting nitrogen position) alters reactivity:

Compound Name Core Structure Reactivity Stability
This compound Isoxazole More resistant to ring-opening reactions High
Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate Oxazole Higher susceptibility to hydrolysis Moderate

Key Observations :

  • Isoxazole derivatives generally exhibit greater chemical stability than oxazole analogues.

Biological Activity

Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the chlorine atom at the 5-position and the phenyl group at the 3-position enhances its pharmacological profile. The general formula can be represented as follows:

CxHyClO2\text{C}_\text{x}\text{H}_\text{y}\text{ClO}_2

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • COX Inhibition : This compound has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. Studies indicate that modifications to the isoxazole core can significantly enhance its inhibitory potency against COX enzymes, with IC50 values reported in the low micromolar range .
  • Antiparasitic Activity : Research has shown that derivatives of this compound exhibit potent activity against endoparasites, making them suitable candidates for veterinary applications . The mechanism involves disrupting metabolic pathways critical for parasite survival.
  • Anticancer Potential : this compound has demonstrated potential in inhibiting tumor growth by modulating apoptotic pathways. It acts as a Bcl-2/Bcl-xL inhibitor, which is crucial in cancer cell survival .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by structural modifications:

ModificationEffect on ActivityReference
Chlorine at C5Enhances COX inhibition
Phenyl at C3Increases binding affinity to targets
Alkyl substitutionsAlters lipophilicity and bioavailability

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound exhibited a significant inhibitory effect on COX-1 with an IC50 value of approximately 0.32 µM, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
  • Antiparasitic Efficacy : In veterinary medicine, derivatives of this compound were tested against various endoparasites, showing high efficacy rates and minimal toxicity to host organisms .
  • Anticancer Activity : In vitro assays indicated that this compound could reduce cell viability in cancer cell lines sensitive to Bcl-2 inhibitors, with IC50 values indicating potent activity in the low micromolar range .

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-chloro-3-phenylisoxazole-4-carboxylate, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted precursors under controlled conditions. For example, analogs like Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate are synthesized using potassium carbonate as a base in polar aprotic solvents (e.g., N,N-dimethylacetamide) at 80°C for 10 hours . Key factors affecting yield include:
  • Catalyst/base selection : Strong bases (e.g., K₂CO₃) enhance deprotonation for cyclization.
  • Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
  • Purification : Silica gel chromatography is standard, though recrystallization may enhance purity for crystallographic studies .

Table 1 : Example Reaction Conditions for Isoxazole Derivatives

PrecursorSolventBase/CatalystTemp (°C)Yield (%)
Chlorophenyl nitrileDMFK₂CO₃8072
PhenylacetyleneAcetonitrileCuI6065

Q. How is the crystal structure of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is dissolved in a volatile solvent (e.g., ethanol), and slow evaporation yields crystals suitable for SC-XRD. SHELXL software refines the structure by minimizing discrepancies between observed and calculated diffraction data . Key parameters include:
  • Bond angles and lengths : For example, the isoxazole ring C–N–O angle is typically ~105° .
  • Thermal displacement parameters : Validate atomic positions and detect disorder.

Advanced Research Questions

Q. How can regioselective chlorination at the 5-position of the isoxazole ring be achieved?

  • Methodological Answer : Regioselectivity is controlled by electronic and steric effects. Chlorination at the 5-position is favored due to the electron-withdrawing carboxylate group at position 4, which activates the adjacent carbon. Techniques include:
  • Electrophilic chlorination : Use Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at 0°C .
  • Directive groups : The phenyl group at position 3 sterically hinders alternative sites, directing chlorination to position 5 .

Q. What computational methods are used to predict the reactivity and spectroscopic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties. Applications include:
  • NMR chemical shift prediction : Compare computed 1H^{1}\text{H}/13C^{13}\text{C} shifts with experimental data to validate structures .
  • Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites for functionalization .

Q. How can kinetic studies resolve contradictions in proposed reaction mechanisms for isoxazole derivatives?

  • Methodological Answer : Conflicting mechanisms (e.g., concerted vs. stepwise cyclization) are resolved via:
  • Rate constant determination : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation.
  • Isotopic labeling : 15N^{15}\text{N}-labeled precursors track nitrogen migration during cyclization .

Q. How do researchers address discrepancies in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Best practices include:
  • Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and calibrate instruments with reference compounds.
  • 2D NMR techniques : HSQC and HMBC correlations resolve signal overlap in crowded spectra .

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